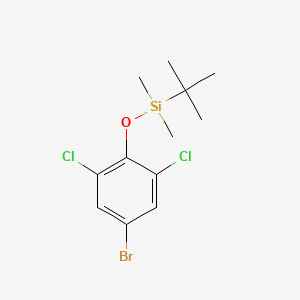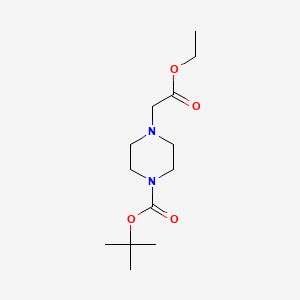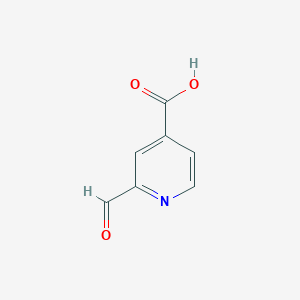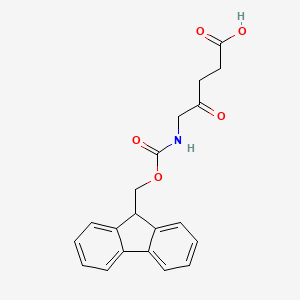
Bis(2-isopropoxyethyl)amine
説明
Bis(2-isopropoxyethyl)amine is a useful research compound. Its molecular formula is C10H23NO2 and its molecular weight is 189.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Heavy Metal Sorption
Bis(2-isopropoxyethyl)amine derivatives, specifically those with pendant amine groups, have been demonstrated to effectively remove heavy metal ions from aqueous solutions. Podkościelna (2013) explored the use of bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide-based copolymer microspheres with pendant amine groups for the sorption of Cu(II), Zn(II), Cd(II), and Pb(II) ions (Podkościelna, 2013).
2. Biomedical Applications
Poly(amido-amine)s (PAAs), which are related to this compound, have significant biomedical applications. Ferruti et al. (2002) highlighted their use in heavy-metal-ion complexing, heparin neutralization, and as biocompatible and biodegradable polymers for cancer treatment and gene delivery (Ferruti, Marchisio, & Duncan, 2002).
3. Catalytic Applications
Sharma et al. (2011) discussed the use of this compound derivatives in catalytic applications, particularly in the catalytic oxidation of triphenylphosphine to triphenylphosphine oxide in the presence of O2 (Sharma et al., 2011).
4. Polymer Synthesis
In polymer science, this compound and its derivatives play a role in the synthesis of various polymers. For instance, Scott et al. (2000) utilized bis(1,3-dihydroxy-isopropyl)amine as a dendritic building block for synthesizing second-generation dendrimers (Scott, Krulle, Finn, & Fleet, 2000).
5. Organometallic Chemistry
In organometallic chemistry, this compound derivatives are used in the synthesis of various complexes and catalysts. Ciancaleoni et al. (2011) explored bis(phenoxy-amine)Zirconium catalysts for olefin polymerization, demonstrating their role in the field of organometallic catalysts (Ciancaleoni, Fraldi, Budzelaar, Busico, & Macchioni, 2011).
作用機序
While the specific mechanism of action for Bis(2-isopropoxyethyl)amine is not provided, monoamine oxidase (MAO) inhibitors, which include certain amines, have been found to have anti-inflammatory effects . They decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium, and inhibit biogenic amine degradation, increasing cellular and pericellular catecholamines .
Safety and Hazards
特性
IUPAC Name |
2-propan-2-yloxy-N-(2-propan-2-yloxyethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2/c1-9(2)12-7-5-11-6-8-13-10(3)4/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPQYWFGSICCKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNCCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-05-6 | |
| Record name | Bis(2-isopropoxyethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)

